molecular formula C18H14F3N3O2S B12499972 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol

2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol

Cat. No.: B12499972
M. Wt: 393.4 g/mol
InChI Key: GKNIHJPLAOSQNY-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzothiazole and pyrazole rings can be coupled using a suitable reagent, such as a halogenated intermediate.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the benzothiazole ring or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol
  • 2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol

Uniqueness

The presence of the methoxy group in 2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, potentially offering unique advantages in specific applications.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C18H14F3N3O2S/c1-26-14-8-4-2-6-11(14)13-10-17(25,18(19,20)21)24(23-13)16-22-12-7-3-5-9-15(12)27-16/h2-9,25H,10H2,1H3

InChI Key

GKNIHJPLAOSQNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)(C(F)(F)F)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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